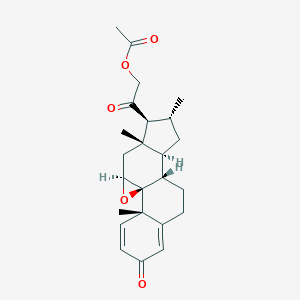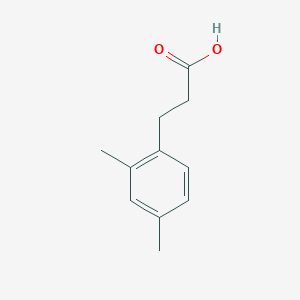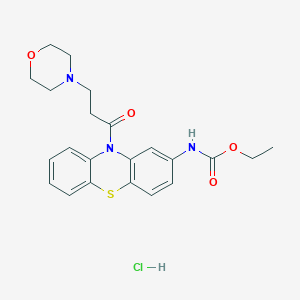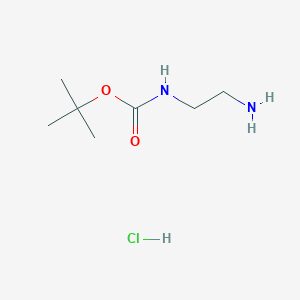
Clorhidrato de N-Boc-etilendiamina
Descripción general
Descripción
N-Boc-ethylenediamine hydrochloride is a chemical compound widely used in organic synthesis. It is a derivative of ethylenediamine, where one of the amine groups is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amine site. The hydrochloride form enhances its stability and solubility in various solvents.
Aplicaciones Científicas De Investigación
N-Boc-ethylenediamine hydrochloride is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of peptide and protein analogs, aiding in the study of biological processes.
Medicine: The compound is involved in the development of drug candidates, particularly in the synthesis of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of polymers and resins, enhancing material properties.
Mecanismo De Acción
Target of Action
N-Boc-ethylenediamine hydrochloride, also known as tert-Butyl (2-aminoethyl)carbamate hydrochloride, is a mono-protected derivative of ethylenediamine It’s known that it’s used in the preparation of pharmacologically active analogues .
Mode of Action
The compound contains two functional groups: an amino group and a carbonyl group . These functional groups can participate in various reactions such as acylation, alkylation, amidation, and alkylation . This makes the molecule highly reactive.
Biochemical Pathways
It’s used in the synthesis of pharmacologically active analogues , which suggests it may play a role in various biochemical pathways depending on the specific analogue being synthesized.
Result of Action
The molecular and cellular effects of N-Boc-ethylenediamine hydrochloride’s action would depend on the specific pharmacologically active analogue that it’s used to synthesize . As such, these effects could vary widely.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-ethylenediamine hydrochloride. For instance, it’s sensitive to air , suggesting that its stability and reactivity could be affected by exposure to the atmosphere. Furthermore, its reactivity suggests that it could interact with various other compounds in its environment, potentially affecting its action and efficacy.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-Boc-ethylenediamine hydrochloride are largely defined by its role in the protection of amines, particularly in peptide synthesis The compound interacts with various enzymes and proteins, primarily through its amine group
Molecular Mechanism
The molecular mechanism of N-Boc-ethylenediamine hydrochloride primarily involves its role in the protection of amines during peptide synthesis It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily . Long-term effects on cellular function in in vitro or in vivo studies have not been reported.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Boc-ethylenediamine hydrochloride is typically synthesized by reacting ethylenediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by extraction and crystallization .
Industrial Production Methods
In industrial settings, the synthesis of N-Boc-ethylenediamine hydrochloride follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-ethylenediamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Acylation and Alkylation: The free amine group can react with acyl chlorides or alkyl halides to form amides or secondary amines, respectively.
Reductive Amination: The compound can undergo reductive amination with aldehydes or ketones in the presence of reducing agents like sodium cyanoborohydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Acylation: Acyl chlorides in the presence of a base like triethylamine.
Alkylation: Alkyl halides in the presence of a base like sodium hydride.
Reductive Amination: Aldehydes or ketones with sodium cyanoborohydride in methanol.
Major Products
Amides: Formed from acylation reactions.
Secondary Amines: Formed from alkylation reactions.
Imine Derivatives: Formed from reductive amination reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-Boc-1,4-butanediamine
- N-Boc-1,3-propanediamine
- N-Boc-1,6-hexanediamine
- N-Boc-ethanolamine
Uniqueness
N-Boc-ethylenediamine hydrochloride is unique due to its specific structure, which allows for selective protection and deprotection of the amine group. This selectivity is crucial in complex synthetic pathways where control over reaction sites is necessary. Compared to its analogs, it offers a balance between reactivity and stability, making it a preferred choice in various applications .
Propiedades
IUPAC Name |
tert-butyl N-(2-aminoethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHJJLCKXZTUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229735 | |
| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79513-35-2 | |
| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079513352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


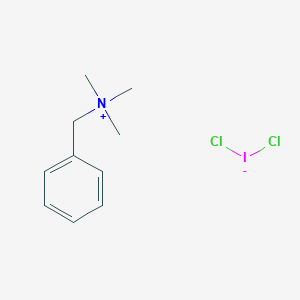
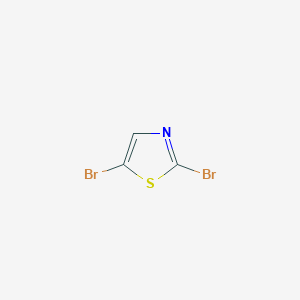
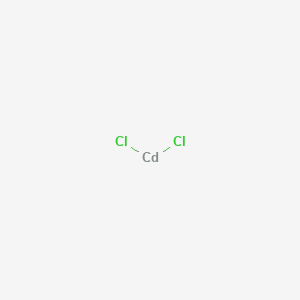
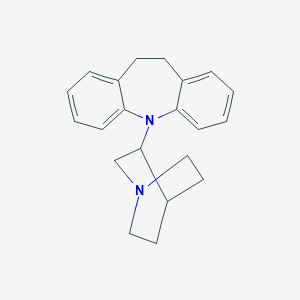

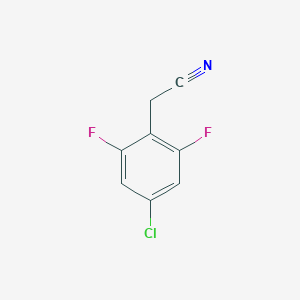

![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)

